molecular formula C13H8ClFN2OS2 B5087069 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5087069
M. Wt: 326.8 g/mol
InChI Key: PDVXWGUOLFJGDS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide, also known as compound X, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in disease processes. For example, in the study on inflammatory bowel disease, 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X was found to inhibit the activity of a protein called NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria. However, more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X in lab experiments is its synthetic nature, which allows for precise control over its properties and purity. However, its complex synthesis method may make it difficult to produce in large quantities. Additionally, its potential therapeutic applications have not yet been fully explored, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X. One area of interest is its potential as a treatment for other types of cancer, as well as other inflammatory conditions. Another area of interest is its potential as a new class of antibiotics, given its ability to inhibit bacterial growth. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for larger-scale production.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X involves several steps, including the reaction of 2-aminothiazole with 2-bromo-1-chlorobenzene to form 2-(4-chlorophenyl)thiazol-4-amine. This intermediate is then reacted with 2-fluorobenzoic acid to form 2-(4-chlorophenyl)-4-fluorothiazol-5-ylamine. The final step involves the reaction of this intermediate with 2-chlorobenzothiophene-3-carboxylic acid to form 3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide X.

Scientific Research Applications

Compound X has been the subject of several scientific research studies. One study investigated its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro. Another study explored its potential as a treatment for inflammatory bowel disease, with positive results in reducing inflammation in mice.

properties

IUPAC Name

3-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(14)9-7(15)3-2-4-8(9)20-11/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVXWGUOLFJGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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